

An In-depth Technical Guide to the Physical Properties of Cyclopentanone Oxime

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Compound of Interest

Compound Name: Cyclopentanone oxime

Cat. No.: B041557

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This guide provides a comprehensive overview of the key physical properties of **cyclopentanone oxime** (CAS No: 1192-28-5), a versatile intermediate in organic synthesis. The following sections detail its solubility, acidity (pKa), and melting point, supported by generalized experimental protocols for their determination.

Core Physical Properties

Cyclopentanone oxime, with the chemical formula C_5H_9NO , is a white to off-white crystalline powder at room temperature. It serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. A summary of its key quantitative physical properties is presented below.

Data Presentation: Physical Properties of **Cyclopentanone Oxime**

Property	Value	Notes	Source(s)
Melting Point	52 - 61 °C	The reported range varies slightly across different sources.	[1][2][3]
pKa	12.42 ± 0.20	This is a predicted value.	[4][5]
Solubility			
in Water (25 °C)	47 g/L	Described as soluble, though some sources state slightly soluble at room temperature.	[4] [2][4][5]
in Water (elevated temp.)	~25% w/t	Solubility significantly increases at ammoniation reaction temperatures (60-110 °C).	
in Organic Solvents	Higher than in water	Generally exhibits good solubility in organic solvents.	[6]

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for determining the physical properties of organic compounds like **cyclopentanone oxime**.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.^[3] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C, while impurities lead to a depressed and broader melting range.^[3]

Methodology:

- Sample Preparation: A small amount of dry, finely powdered **cyclopentanone oxime** is packed into a thin-walled capillary tube to a height of 2-3 mm.[3] The tube is tapped gently to ensure the sample is compact at the bottom.[7]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube) alongside a calibrated thermometer.
- Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point.[5] For an accurate measurement, the determination is repeated with a fresh sample, heating slowly at a rate of about 1-2 °C per minute as the temperature approaches the expected melting point.[7]
- Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Solubility

Solubility tests provide crucial information about the polarity and functional groups present in a molecule.[1]

Methodology (Qualitative):

- Sample Preparation: A small, measured amount of **cyclopentanone oxime** (e.g., 25 mg) is placed into a test tube.[1]
- Solvent Addition: Approximately 1 mL of the chosen solvent (e.g., water, ethanol, hexane, diethyl ether) is added to the test tube.[1][4]
- Mixing: The tube is agitated vigorously for a set period, typically 30-60 seconds.[4][8]
- Observation: The mixture is observed to determine if the compound has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[4][8]
- Acid-Base Solubility: For water-insoluble compounds, solubility can be tested in aqueous solutions of 5% NaOH and 5% HCl to identify acidic or basic functional groups, respectively.

[1][2] Given its oxime group, **cyclopentanone oxime** is expected to show some acidic character.

Methodology (Quantitative - Shake-Flask Method):

- Equilibration: An excess amount of solid **cyclopentanone oxime** is added to a known volume of the solvent at a specific temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached, ensuring the solution is saturated.
- Separation: The undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through an inert filter.
- Quantification: The concentration of **cyclopentanone oxime** in the clear filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, by comparing the result to a calibration curve generated from standard solutions of known concentrations.[9]

Determination of pKa

The pKa, or acid dissociation constant, quantifies the acidity of the oxime's hydroxyl proton. Several methods can be employed for its determination.[10]

Methodology (Potentiometric Titration):

- Solution Preparation: A precise amount of **cyclopentanone oxime** is dissolved in a suitable solvent (often a water-cosolvent mixture) to create a solution of known concentration (e.g., 0.01 M).[11]
- Apparatus Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it.[11]
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the oxime solution in small, precise increments using a burette.[11]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

- Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the oxime has been neutralized. This point corresponds to the inflection point of the sigmoid-shaped curve.
[\[12\]](#)

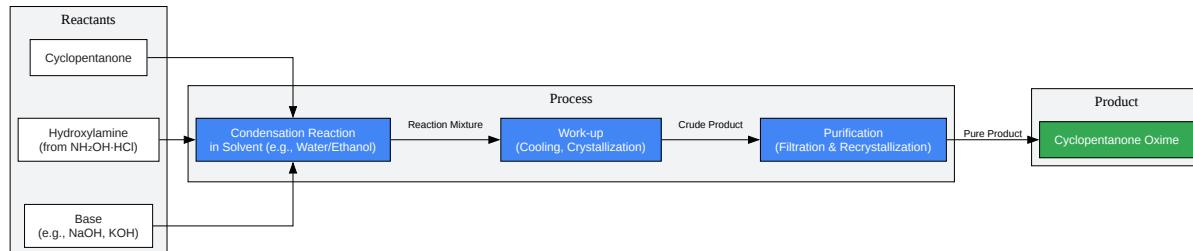
Methodology (UV-Vis Spectrophotometry):

- Solution Preparation: A series of buffer solutions with different, precisely known pH values are prepared. A stock solution of **cyclopentanone oxime** is also prepared.
- Spectral Measurement: A small, constant amount of the oxime stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.
- Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the oxime have different absorption characteristics is plotted against the pH. The resulting sigmoidal curve is analyzed to find the inflection point, which corresponds to the pKa value.[\[6\]](#)[\[12\]](#)

Mandatory Visualizations

Synthesis of Cyclopentanone Oxime

The most common laboratory synthesis of **cyclopentanone oxime** involves the condensation reaction between cyclopentanone and hydroxylamine, typically from hydroxylamine hydrochloride in the presence of a base.[\[13\]](#)



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Caption: Workflow for the synthesis of **cyclopentanone oxime**.

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